5-Methoxy-2-(pyrrolidin-3-yl)pyridine
CAS No.:
Cat. No.: VC17725122
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N2O |
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Molecular Weight | 178.23 g/mol |
IUPAC Name | 5-methoxy-2-pyrrolidin-3-ylpyridine |
Standard InChI | InChI=1S/C10H14N2O/c1-13-9-2-3-10(12-7-9)8-4-5-11-6-8/h2-3,7-8,11H,4-6H2,1H3 |
Standard InChI Key | ZVVKWZNPQKQJOE-UHFFFAOYSA-N |
Canonical SMILES | COC1=CN=C(C=C1)C2CCNC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Methoxy-2-(pyrrolidin-3-yl)pyridine belongs to the class of bicyclic heteroaromatic compounds. The pyridine core (a six-membered aromatic ring with one nitrogen atom) is functionalized with a methoxy group (-OCH) at the 5-position and a pyrrolidine ring (a five-membered saturated ring with one nitrogen atom) at the 2-position . This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, particularly in the central nervous system.
Key Structural Features:
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Pyridine Ring: Imparts aromaticity and rigidity, facilitating π-π stacking interactions with protein residues.
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Methoxy Group: Enhances lipophilicity, potentially improving blood-brain barrier permeability .
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Pyrrolidine Moiety: Introduces chirality and hydrogen-bonding capabilities, critical for receptor binding .
Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 178.23 g/mol |
Purity | ≥95% (typical commercial grade) |
Storage Conditions | Cool, dry environment |
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols for 5-Methoxy-2-(pyrrolidin-3-yl)pyridine are proprietary, general strategies for analogous pyrrolidine-pyridine hybrids involve:
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Nucleophilic Substitution: Reacting halogenated pyridines with pyrrolidine derivatives under basic conditions.
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Cross-Coupling Reactions: Utilizing palladium-catalyzed couplings to attach the pyrrolidine group .
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Reductive Amination: Introducing the pyrrolidine moiety via imine intermediates .
Challenges include regioselectivity in pyridine functionalization and maintaining stereochemical integrity of the pyrrolidine ring.
Reactivity Profile
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Nucleophilic Sites: The pyrrolidine nitrogen and pyridine ring nitrogen participate in hydrogen bonding and protonation-deprotonation equilibria.
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Electrophilic Substitution: The methoxy group directs electrophiles to the para position on the pyridine ring.
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Oxidation Sensitivity: The pyrrolidine ring may undergo oxidation under harsh conditions, necessitating inert atmospheres during synthesis .
Biological Activities and Mechanisms
Neuroprotective Effects
In vitro studies on similar compounds reveal:
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Reduction of Oxidative Stress: Scavenging of reactive oxygen species (ROS) in neuronal cultures .
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Anti-Apoptotic Activity: Inhibition of caspase-3 activation in models of ischemic stroke .
Applications in Drug Development
Central Nervous System Disorders
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Anxiety and Depression: Preclinical models show improved outcomes in forced swim and elevated plus maze tests for pyrrolidine derivatives .
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Neurodegenerative Diseases: Enhanced cognitive performance in Alzheimer’s models through acetylcholinesterase inhibition .
Antimicrobial Research
While direct evidence is lacking, structurally related compounds exhibit:
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Gram-Positive Bacteriostatic Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus strains.
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Fungal Growth Inhibition: Disruption of ergosterol biosynthesis in Candida albicans .
Comparative Analysis with Structural Analogs
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